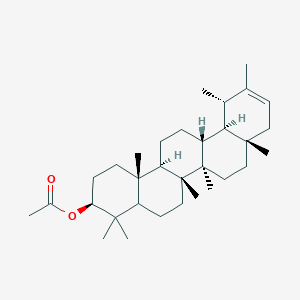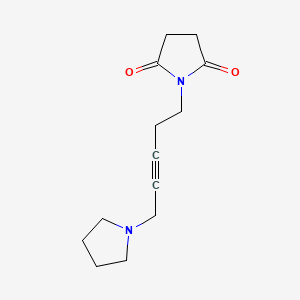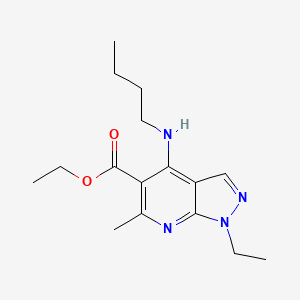![molecular formula C6H10O2S2 B1211227 (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol CAS No. 35396-08-8](/img/structure/B1211227.png)
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound features a hexahydrothieno[3,2-b]thiophene core with hydroxyl groups at the 3 and 6 positions. Its stereochemistry is defined by the (3R,3aS,6R,6aS) configuration, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diene or a thiol, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of raw materials, catalysts, and purification methods are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different diol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various diol derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure and functional groups make it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic structure enable it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate biological activities and pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol: shares similarities with other bicyclic compounds, such as hexahydrothieno[3,2-b]thiophenes with different substituents or stereochemistry.
Thiophene derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxyl groups at strategic positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
35396-08-8 |
|---|---|
Fórmula molecular |
C6H10O2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol |
InChI |
InChI=1S/C6H10O2S2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5+,6+/m1/s1 |
Clave InChI |
KJPRWIPBCQAKMF-ZXXMMSQZSA-N |
SMILES |
C1C(C2C(S1)C(CS2)O)O |
SMILES isomérico |
C1[C@H]([C@H]2[C@@H](S1)[C@@H](CS2)O)O |
SMILES canónico |
C1C(C2C(S1)C(CS2)O)O |
Sinónimos |
1,4-3,6-bis(thioanhydro)-D-iditol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)


